Product packaging for 4-n-Propyl ofloxacin(Cat. No.:CAS No. 124255-93-2)

4-n-Propyl ofloxacin

Cat. No.: B12811310
CAS No.: 124255-93-2
M. Wt: 389.4 g/mol
InChI Key: SUCNQMBJPDAVAJ-UHFFFAOYSA-N
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Description

Contextualization within the Historical Development of Fluoroquinolone Antibiotics

The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962, a byproduct of antimalarial research. oup.comnih.gov This first-generation quinolone had a limited spectrum of activity, primarily against Gram-negative bacteria, and was mainly used for urinary tract infections. bohrium.com A significant breakthrough occurred with the introduction of a fluorine atom at the C-6 position of the quinolone nucleus, giving rise to the fluoroquinolones. nih.govmdpi.com This modification dramatically increased the potency and broadened the antibacterial spectrum.

Norfloxacin (B1679917), developed in 1978, was a pivotal second-generation fluoroquinolone that featured both a fluorine atom at C-6 and a piperazine (B1678402) ring at the C-7 position. oup.com This structural combination enhanced its activity against a wider range of Gram-negative bacteria, including Pseudomonas aeruginosa. bohrium.com Following this, ciprofloxacin (B1669076) and ofloxacin (B1677185) emerged as highly successful fluoroquinolones with even broader activity and improved pharmacokinetic profiles. oup.commdpi.com Ofloxacin, a tricyclic fluoroquinolone developed in the mid-1980s, offered excellent activity against Gram-negative and many Gram-positive bacteria. nih.govmdpi.com The development of these core compounds paved the way for further "generational" advances, where subsequent modifications aimed to enhance Gram-positive and anaerobic coverage, improve pharmacokinetics, and combat emerging resistance. nih.gov

Table 1: Key Milestones in Fluoroquinolone Development

Compound Year of Discovery/Introduction Key Structural Feature Significance
Nalidixic Acid 1962 Naphthyridine core First-generation quinolone, limited spectrum. oup.comnih.gov
Norfloxacin 1978 Fluorine at C-6, Piperazine at C-7 First fluoroquinolone, broadened spectrum. oup.com
Ciprofloxacin 1981 Cyclopropyl (B3062369) group at N-1 High activity against Gram-negative bacteria. oup.com
Ofloxacin ~1985 Tricyclic oxazine (B8389632) ring Broad-spectrum activity, improved pharmacokinetics. nih.govmdpi.com

Rationale for Structural Modifications in Fluoroquinolone Design

The fundamental mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govijpsjournal.com These enzymes are critical for DNA replication, repair, and recombination. Structural modifications to the basic fluoroquinolone scaffold are strategically designed to enhance this inhibitory activity, broaden the spectrum of targeted bacteria, improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and overcome resistance mechanisms. nih.govthieme-connect.com

Key positions on the quinolone ring have been identified as critical for modification:

C-6 Position: The presence of a fluorine atom is a hallmark of the class, significantly enhancing cell penetration and DNA gyrase inhibition. mdpi.com

C-7 Position: This is arguably the most extensively modified position. The substituent at C-7, typically a nitrogen-containing heterocycle like piperazine or pyrrolidine (B122466), profoundly impacts the antibacterial spectrum, potency, and pharmacokinetic properties. nih.gov Modifications to the C-7 piperazine ring can modulate activity against Gram-positive versus Gram-negative bacteria and can also influence the compound's susceptibility to bacterial efflux pumps, a common resistance mechanism. oup.com

C-8 Position: Modifications at this position can enhance activity against anaerobic bacteria and influence pharmacokinetic properties. nih.gov

The primary goals of these modifications are to create derivatives with superior efficacy against a wider range of pathogens, including drug-resistant strains, while maintaining a favorable safety profile. nih.gov

Positioning of 4-n-Propyl Ofloxacin as a Novel Fluoroquinolone Derivative with Specific C7 Piperazine Side Chain Elaboration

Ofloxacin itself features a 4-methyl-piperazinyl group at the C-7 position. nih.gov this compound is a derivative where the methyl group on the terminal nitrogen of this piperazine ring is replaced by a three-carbon n-propyl chain. This type of modification falls under the well-established strategy of N-alkylation of the C-7 piperazine moiety to explore structure-activity relationships (SAR).

The elaboration of the C-7 side chain is a proven method for fine-tuning the biological properties of fluoroquinolones. nih.gov The size, lipophilicity, and basicity of the substituent on the piperazine nitrogen can influence several key factors:

Target Enzyme Interaction: The C-7 substituent is believed to interact directly with the DNA gyrase or topoisomerase IV enzymes. Altering its structure can change the binding affinity and inhibitory power of the molecule. oup.com

Bacterial Cell Wall Penetration: The physicochemical properties of the side chain affect the molecule's ability to pass through the porin channels of Gram-negative bacteria and the cell wall of Gram-positive bacteria. nih.gov

Pharmacokinetics: Changes at the C-7 position can alter the drug's absorption, distribution in tissues, and rate of metabolism. nih.gov

By replacing the methyl group of ofloxacin with an n-propyl group, researchers investigate the effect of increasing the size and lipophilicity of the side chain. While specific research data on the antibacterial spectrum of this compound is not widely published in seminal literature, the general principles of fluoroquinolone SAR suggest that such a modification would be expected to alter its potency and spectrum compared to the parent compound, ofloxacin. The synthesis of such derivatives is crucial for building a comprehensive understanding of how subtle structural changes translate into significant differences in biological activity.

Table 2: Structural Comparison of Ofloxacin and this compound

Compound C-7 Piperazine Substituent Chemical Formula Key Difference
Ofloxacin 4-methyl-1-piperazinyl C18H20FN3O4 Methyl group on the terminal piperazine nitrogen. nih.gov

Overview of Research Trajectories in Fluoroquinolone Chemistry and Biology

Research in the field of fluoroquinolones continues to be dynamic, driven by the persistent challenge of antibiotic resistance. Current and future research trajectories are moving beyond simple modifications of the existing scaffold and exploring more innovative strategies.

One major area of focus is the development of fluoroquinolone hybrids . This approach involves covalently linking a fluoroquinolone molecule to another pharmacophore, such as a different class of antibiotic, to create a dual-action agent that may have a novel mechanism of action or be effective against resistant bacteria. mdpi.com

Another significant trend is the exploration of fluoroquinolones for atypical applications . Because fluoroquinolones target topoisomerase enzymes, which are also present in eukaryotic cells (including cancer cells), researchers are investigating their potential as antiproliferative or anticancer agents . nih.govthieme-connect.com Modifications to the core structure can shift the molecule's affinity from bacterial to mammalian topoisomerases.

Furthermore, efforts are ongoing to design fluoroquinolones that can overcome specific resistance mechanisms. This includes developing compounds that are poor substrates for bacterial efflux pumps or that retain activity against bacteria with mutations in their DNA gyrase or topoisomerase IV enzymes. oup.com The synthesis and evaluation of novel derivatives, including specific elaborations like this compound, remain a cornerstone of this research, providing vital data for the rational design of the next generation of these important therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24FN3O4 B12811310 4-n-Propyl ofloxacin CAS No. 124255-93-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124255-93-2

Molecular Formula

C20H24FN3O4

Molecular Weight

389.4 g/mol

IUPAC Name

7-fluoro-2-methyl-10-oxo-6-(4-propylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C20H24FN3O4/c1-3-4-22-5-7-23(8-6-22)17-15(21)9-13-16-19(17)28-11-12(2)24(16)10-14(18(13)25)20(26)27/h9-10,12H,3-8,11H2,1-2H3,(H,26,27)

InChI Key

SUCNQMBJPDAVAJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F

Origin of Product

United States

Synthetic Chemistry and Methodologies for 4 N Propyl Ofloxacin

Retrosynthetic Analysis of the 4-n-Propyl Ofloxacin (B1677185) Scaffold

A retrosynthetic analysis of the 4-n-propyl ofloxacin molecule reveals a logical pathway for its synthesis, starting from simpler, commercially available precursors. The primary disconnection point is the bond between the C7 carbon of the fluoroquinolone core and the nitrogen atom of the piperazine (B1678402) ring. This bond is typically formed via a nucleophilic aromatic substitution reaction.

Further disconnection of the pyridobenzoxazine core suggests a Gould-Jacobs type reaction. wikipedia.org This involves the reaction of an appropriately substituted aniline (B41778) derivative, in this case, a 4-n-propylated benzoxazine (B1645224), with diethyl ethoxymethylenemalonate (EMME), followed by a thermal or acid-catalyzed cyclization to form the quinolone ring. The benzoxazine portion of the molecule can be traced back to a substituted 2-aminophenol (B121084) derivative and an α-haloketone or its equivalent. The synthesis, therefore, hinges on the successful construction of this key N-n-propylated benzoxazine intermediate.

Synthesis of the Core Fluoroquinolone Ring System (Pyridobenzoxazine)

The construction of the pyridobenzoxazine ring system is a critical phase in the synthesis of this compound. This process involves the sequential formation of the benzoxazine and then the quinolone portions of the molecule.

The synthesis typically commences with a trifluorinated benzene (B151609) derivative, such as 2,3,4-trifluoronitrobenzene. This starting material is crucial as it provides the necessary fluorine atoms, one of which will ultimately be substituted by the piperazine group, and the other contributing to the biological activity of the final compound.

A common route to 2,3,4-trifluoronitrobenzene involves the fluorination of a corresponding chlorinated precursor. For instance, 2,3,4-trichloronitrobenzene (B101362) can be subjected to a halogen exchange reaction using a fluoride (B91410) source like potassium fluoride in an aprotic polar solvent.

The subsequent step involves the regioselective substitution of one of the fluorine atoms with a hydroxyl group, followed by the introduction of a side chain that will form the oxazine (B8389632) ring. In the context of this compound, the synthesis diverges from that of ofloxacin at this stage. Instead of introducing a methyl group, an n-propyl group is incorporated. This is achieved by reacting the fluorinated phenol (B47542) with a suitable three-carbon synthon, such as 1-bromo-2-oxopropane, followed by a series of reduction and cyclization steps to form the N-n-propylated benzoxazine ring.

A plausible synthetic route to the key intermediate, 7,8-difluoro-2,3-dihydro-4-n-propyl-4H-1,4-benzoxazine, is outlined below:

Formation of 2-hydroxy-3,4-difluoronitrobenzene: 2,3,4-trifluoronitrobenzene is treated with a hydroxide (B78521) source to selectively replace the fluorine at the 2-position.

Alkylation: The resulting phenol is alkylated with a suitable propylene (B89431) oxide derivative or a halo-propanol derivative.

Reductive Cyclization: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the benzoxazine ring.

N-propylation: If not already incorporated, the secondary amine of the benzoxazine ring is alkylated with an n-propyl halide (e.g., n-propyl bromide) under basic conditions to yield the desired 7,8-difluoro-2,3-dihydro-4-n-propyl-4H-1,4-benzoxazine.

The formation of the quinolone carboxylic acid and keto functionalities at the C3 and C4 positions is a hallmark of the Gould-Jacobs reaction. wikipedia.orgdrugfuture.comnih.govresearchgate.net This reaction involves the condensation of an aniline derivative, in this case, the synthesized 7,8-difluoro-2,3-dihydro-4-n-propyl-4H-1,4-benzoxazine, with diethyl ethoxymethylenemalonate (EMME). nih.govresearchgate.net

The reaction proceeds in two main stages:

Condensation: The primary or secondary amine of the benzoxazine nucleophilically attacks the ethoxymethylene carbon of EMME, leading to the elimination of ethanol (B145695) and the formation of an enamine intermediate, diethyl ((7,8-difluoro-4-n-propyl-2,3-dihydro-4H-benzo[b] wikipedia.orgresearchgate.netoxazin-4-yl)methylene)malonate.

Thermal Cyclization: The enamine intermediate is then heated to a high temperature, typically in a high-boiling solvent like diphenyl ether, to induce an intramolecular cyclization. This step forms the six-membered pyridone ring, incorporating the keto group at C4 and an ester at C3.

Subsequent hydrolysis of the ethyl ester at the C3 position under acidic or basic conditions yields the corresponding carboxylic acid, a key functional group for the biological activity of fluoroquinolones.

Reaction Step Reagents and Conditions Intermediate/Product
Condensation7,8-difluoro-2,3-dihydro-4-n-propyl-4H-1,4-benzoxazine, Diethyl ethoxymethylenemalonate (EMME), HeatDiethyl ((7,8-difluoro-4-n-propyl-2,3-dihydro-4H-benzo[b] wikipedia.orgresearchgate.netoxazin-4-yl)methylene)malonate
CyclizationHigh temperature (e.g., in diphenyl ether)Ethyl 9,10-difluoro-4-n-propyl-7-oxo-2,3-dihydro-7H-pyridobenzoxazine-6-carboxylate
HydrolysisAcid or base (e.g., HCl or NaOH)9,10-difluoro-4-n-propyl-7-oxo-2,3-dihydro-7H-pyridobenzoxazine-6-carboxylic acid

As detailed in the preceding section, the cyclization of the enamine intermediate derived from the N-n-propylated benzoxazine and EMME is a crucial step in forming the pyridobenzoxazine system. nih.govresearchgate.net This intramolecular cyclization is a 6-pi electrocyclization reaction, which is thermally promoted.

The reaction is typically carried out at temperatures ranging from 200 to 260 °C. The choice of solvent is critical, with high-boiling, inert solvents such as diphenyl ether or Dowtherm A being commonly employed to achieve the necessary reaction temperature. The cyclization results in the formation of the ethyl ester of the tricyclic core.

An alternative to high-temperature thermal cyclization is the use of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which can facilitate the cyclization at lower temperatures.

Introduction of the Piperazine Moiety at the C7 Position

The final key step in the synthesis of this compound is the introduction of the piperazine ring at the C7 position of the fluoroquinolone core.

This transformation is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the C10 position of the pyridobenzoxazine ring system (which corresponds to the C7 position in standard fluoroquinolone nomenclature) is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent carbonyl group and the pyridone nitrogen.

The reaction involves the treatment of the 9,10-difluoro-4-n-propyl-7-oxo-2,3-dihydro-7H-pyridobenzoxazine-6-carboxylic acid with an appropriate piperazine derivative, typically N-methylpiperazine, in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or pyridine. The reaction is often carried out in the presence of a base, such as potassium carbonate or triethylamine, to act as a hydrogen fluoride scavenger.

Coupling Reactions for Attaching the Piperazine Ring

The attachment of the piperazine ring to the fluoroquinolone core is a critical step in the synthesis of ofloxacin and its derivatives. This reaction is typically a nucleophilic aromatic substitution (SNAr). The core of the molecule, (±)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, features an activated fluorine atom at the C-10 position (equivalent to the C-7 position in standard quinolone nomenclature). researchgate.netchemicalbook.com This fluorine is susceptible to displacement by a nucleophile.

In the synthesis of this compound, the nucleophile is 1-propylpiperazine (B1297305). The reaction involves heating the fluoroquinolone core with 1-propylpiperazine in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). researchgate.net The basic nature of the piperazine nitrogen facilitates the attack on the electron-deficient aromatic ring, leading to the displacement of the fluoride ion and the formation of the C-N bond, yielding the final this compound structure. This coupling reaction is a common strategy for creating a wide array of C-7 substituted quinolone derivatives, as the choice of the N-substituted piperazine can be varied to modulate the compound's biological activity. nih.gov

Specific Elaboration of the Piperazine Ring: Introduction of the n-Propyl Group at the N4 Position of Piperazine

The introduction of the n-propyl group at the N4 position of the piperazine ring is a defining feature of this compound. This substituent can be introduced either by using pre-functionalized 1-propylpiperazine in the coupling step as described above, or by attaching an unsubstituted piperazine ring to the ofloxacin core first, followed by N-alkylation. The latter approach provides flexibility for creating a library of derivatives from a common intermediate.

Strategies for Selective N-Alkylation to Install the n-Propyl Substituent

Achieving selective mono-alkylation of the piperazine ring is challenging because both nitrogen atoms are nucleophilic, which can lead to the formation of undesired N,N'-dialkylated byproducts. google.com Several strategies are employed to ensure the n-propyl group is installed selectively at the N4 position.

Use of a Protecting Group: A common and effective method involves the use of a protecting group on one of the piperazine nitrogens. The Boc (tert-butyloxycarbonyl) group is frequently used. researchgate.net N-Boc-piperazine can be coupled to the ofloxacin core. The Boc group deactivates the nitrogen it is attached to, directing the subsequent alkylation to the unprotected nitrogen. The alkylation can be performed using an n-propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate. researchgate.net Following the successful installation of the n-propyl group, the Boc group is removed under acidic conditions to yield the mono-alkylated product. nih.gov

Reductive Amination: This method involves the reaction of a piperazine-substituted ofloxacin intermediate with propanal. nih.govmdpi.com The initial reaction forms an iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to form the N-propyl group. Reductive amination is advantageous as it avoids the formation of quaternary ammonium (B1175870) salts that can occur with alkyl halides. researchgate.net

Control of Stoichiometry: While less precise, using a large excess of piperazine during the initial coupling reaction can favor the formation of the mono-substituted product, which can then be alkylated. However, this often requires challenging purification steps to separate the desired product from unreacted starting materials and byproducts. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly during the N-alkylation step. Key parameters that are adjusted include the choice of base, solvent, temperature, and stoichiometry of reactants.

For N-alkylation with alkyl halides, the choice of base is critical. Strong bases like sodium hydride (NaH) can be used, but careful control of stoichiometry is needed to prevent dialkylation. researchgate.net Milder bases such as potassium carbonate (K₂CO₃) or organic bases like N,N-diisopropylethylamine (DIPEA) are often preferred as they can provide better selectivity for mono-alkylation. researchgate.net The solvent also plays a significant role; polar aprotic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) are commonly used. researchgate.net Reaction temperature can be adjusted to control the reaction rate, with reflux conditions often employed to ensure the reaction goes to completion. researchgate.net

Below is a table summarizing typical conditions for the N-alkylation of a piperazine moiety.

ParameterConditionRationale
Alkylation Method Nucleophilic SubstitutionDirect formation of C-N bond using an alkyl halide (e.g., 1-bromopropane).
Protecting Group N-Boc-piperazineEnsures mono-alkylation by deactivating one nitrogen atom. researchgate.net
Base K₂CO₃, DIPEAMild bases that promote the reaction while minimizing side products like dialkylation. researchgate.net
Solvent Acetonitrile, THF, DMSOPolar aprotic solvents that facilitate SN2 reactions. researchgate.netresearchgate.net
Temperature Room Temperature to RefluxOptimized to balance reaction rate with selectivity.
Stoichiometry Slight excess of alkylating agentEnsures complete conversion of the starting material.

Stereochemical Control and Chiral Synthesis Considerations for this compound

Ofloxacin possesses a chiral center at the C-3 position of the benzoxazine ring. bohrium.com The biological activity of ofloxacin resides almost entirely in the (S)-(-)-enantiomer, known as levofloxacin (B1675101), which can be 8 to 128 times more potent than its (R)-(+)-enantiomer. bohrium.comnih.gov Therefore, stereochemical control is a paramount consideration in the synthesis of this compound to ensure the final product has the desired therapeutic efficacy.

Strategies for obtaining the enantiomerically pure (S)-isomer include:

Chiral Resolution: Racemic ofloxacin or a key racemic intermediate can be synthesized and then separated into its constituent enantiomers. This can be achieved through techniques like high-pressure liquid chromatography (HPLC) using a chiral stationary phase or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. bohrium.com

Asymmetric Synthesis: A more efficient approach is to use chiral starting materials or chiral catalysts to build the molecule in an enantioselective manner. For instance, the synthesis can start from optically pure building blocks like (S)-alaninol or (S)-glycerol acetonide to establish the stereocenter at the C-3 position early in the synthetic sequence. researchgate.net This approach, often referred to as a "chiral pool" synthesis, avoids the loss of 50% of the material inherent in resolving a racemate and is generally preferred for industrial-scale production. researchgate.net The (S)-(-)-enantiomer of the ofloxacin core is then carried through the subsequent coupling and alkylation steps to produce the final enantiomerically pure 4-n-propyl levofloxacin.

The significant difference in activity between the enantiomers is believed to stem from the differential binding and inhibition of the target enzyme, DNA gyrase. nih.gov The stereochemistry at the C-3 position likely plays a crucial role in the proper orientation of the molecule within the enzyme's binding pocket. bohrium.com

Synthesis of Related Ofloxacin Derivatives and Analogs with Diverse C7 Modifications

The C-7 position of the fluoroquinolone scaffold, where the piperazine ring is attached, is a major site for chemical modification to improve antibacterial spectrum, potency, and pharmacokinetic properties. nih.gov A vast number of ofloxacin and other fluoroquinolone derivatives have been synthesized by introducing diverse substituents at the N4 position of this piperazine ring.

The synthesis of these analogs generally follows the same core principles used for this compound: coupling of the fluoroquinolone core with a pre-synthesized, appropriately substituted piperazine, or a post-coupling modification of the piperazine N-H intermediate. nih.gov These modifications can range from simple alkyl chains to more complex aromatic, heterocyclic, or functionalized moieties. nih.govnih.gov For example, researchers have attached various aryl-oxoethyl or aryl-oxyiminoethyl groups to the piperazine ring of levofloxacin to generate novel derivatives. nih.gov Other work has focused on creating hybrid molecules by linking fluoroquinolones to other bioactive scaffolds via the C-7 piperazine ring to achieve dual-action agents. nih.gov

The table below illustrates the diversity of modifications that have been made at the C-7 piperazine ring of fluoroquinolones to generate novel analogs.

Fluoroquinolone CoreC-7 Piperazine N4-SubstituentResulting Derivative Class
Ofloxacin/LevofloxacinMethylOfloxacin / Levofloxacin nih.gov
Ofloxacin/Levofloxacin2-Aryl-2-oxoethylLevofloxacin-keto-aryl analogs nih.gov
Ofloxacin/Levofloxacin2-Aryl-2-oxyiminoethylLevofloxacin-oximino-aryl analogs nih.gov
Ciprofloxacin (B1669076)Phe-Lys or Lys-Phe dipeptideCiprofloxacin-peptide conjugates nih.gov
Norfloxacin (B1679917)Various substituted aryl and heteroaryl groupsN4-Substituted Piperazinyl Norfloxacin Derivatives nih.gov
OfloxacinSpiro cyclopropyl (B3062369) group at N-1N-1 Spirocyclopropyl Ofloxacin analogs nih.gov

Molecular Mechanism of Action of 4 N Propyl Ofloxacin

Primary Molecular Targets: Bacterial Type II Topoisomerases

The primary antibacterial action of 4-n-propyl ofloxacin (B1677185), like other fluoroquinolones, is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and DNA topoisomerase IV. These enzymes are essential for maintaining the proper topology of bacterial DNA, which is crucial for DNA replication, transcription, and repair.

Inhibition of DNA Gyrase (GyrA and GyrB Subunits)

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA. This process is vital for relieving the torsional stress that accumulates during DNA replication and transcription. 4-n-propyl ofloxacin is understood to bind to the complex formed between DNA gyrase and DNA. The GyrA subunit is primarily involved in the DNA cleavage and reunion process, while the GyrB subunit possesses ATPase activity that powers the enzyme's function. The binding of the fluoroquinolone stabilizes the transient double-strand break created by the enzyme, preventing the re-ligation of the DNA strands. This inhibition of DNA gyrase's supercoiling activity ultimately halts essential cellular processes.

Inhibition of DNA Topoisomerase IV (ParC and ParE Subunits)

DNA topoisomerase IV, composed of two ParC and two ParE subunits, plays a critical role in the decatenation, or unlinking, of newly replicated daughter chromosomes. This separation is a prerequisite for the segregation of the chromosomes into daughter cells during cell division. Similar to its interaction with DNA gyrase, this compound targets the complex of topoisomerase IV and DNA. The ParC subunit is homologous to GyrA, and the ParE subunit is homologous to GyrB. By inhibiting topoisomerase IV, the fluoroquinolone prevents the proper segregation of chromosomal DNA, leading to a disruption of cell division. While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria.

Formation of the Quinolone-DNA-Enzyme Cleavable Complex

The bactericidal activity of fluoroquinolones stems from their ability to trap the topoisomerase enzymes on the DNA in a "cleavable complex." This ternary complex consists of the quinolone molecule, the topoisomerase enzyme, and the bacterial DNA. The formation of this complex converts the essential topoisomerase enzymes into cellular toxins that generate permanent double-stranded DNA breaks. Magnesium ions are believed to be crucial for the formation of this complex, facilitating the interaction between the quinolone and the enzyme-DNA interface. The stabilization of this complex by this compound prevents the re-ligation of the cleaved DNA, which is a key step in the catalytic cycle of the topoisomerases.

Disruption of Essential Bacterial DNA Processes: Replication, Transcription, and Repair

By inhibiting DNA gyrase and topoisomerase IV, this compound effectively disrupts fundamental bacterial processes that are dependent on DNA topology. The inhibition of DNA gyrase leads to the cessation of DNA replication and can also interfere with transcription, as the movement of RNA polymerase along the DNA template is hindered. The failure to resolve topological stress results in the accumulation of DNA damage. Furthermore, the functions of these topoisomerases in DNA repair are also compromised, preventing the bacterium from mending DNA lesions. The collective disruption of replication, transcription, and repair mechanisms is a direct consequence of the formation of the ternary complex.

Molecular Basis of Bactericidal Activity and Cellular Death

The conversion of topoisomerases into toxic enzymes that generate persistent double-strand DNA breaks is the primary molecular basis for the bactericidal activity of this compound. These DNA breaks trigger the bacterial SOS response, a complex regulatory network that is activated by extensive DNA damage. However, when the damage is too severe for the repair systems to handle, the accumulation of fragmented DNA leads to the initiation of programmed cell death pathways, ultimately resulting in the demise of the bacterial cell.

Comparative Analysis of Affinity for Prokaryotic versus Eukaryotic Topoisomerases

A critical feature of fluoroquinolones, including this compound, is their selective toxicity towards bacterial cells over eukaryotic host cells. This selectivity arises from a significantly higher affinity for bacterial type II topoisomerases compared to their eukaryotic counterparts. Eukaryotic cells contain topoisomerase II, which is functionally analogous to bacterial DNA gyrase and topoisomerase IV. However, structural differences between the prokaryotic and eukaryotic enzymes lead to a much weaker interaction with fluoroquinolones. For ofloxacin, the affinity for bacterial DNA gyrase is reported to be approximately 100 to 1000 times greater than for mammalian topoisomerase II. This differential affinity ensures that the antibacterial agent can effectively target bacteria at concentrations that are not harmful to the host organism.

Table of Mentioned Compounds

Compound Name
This compound
Ofloxacin
Ciprofloxacin (B1669076)
Moxifloxacin (B1663623)
Levofloxacin (B1675101)
Nalidixic acid
Novobiocin
Erythromycin
Lincomycin

Inhibitory Activity of Fluoroquinolones against Bacterial Topoisomerases

FluoroquinoloneTarget EnzymeOrganismIC50
CiprofloxacinDNA GyraseE. coli>1
CiprofloxacinTopoisomerase IVE. coli>1
CiprofloxacinDNA GyraseS. aureusNot specified
CiprofloxacinTopoisomerase IVS. aureusNot specified
MoxifloxacinDNA GyraseS. aureusNot specified
MoxifloxacinTopoisomerase IVS. aureusNot specified
GatifloxacinDNA GyraseE. coli0.109 µg/ml
GatifloxacinTopoisomerase IVS. aureus13.8 µg/ml

Note: The data in this table is based on general findings for various fluoroquinolones and is intended to be illustrative of the typical inhibitory concentrations. Specific data for this compound is not available.

Structure Activity Relationship Sar Studies of the 4 N Propyl Ofloxacin Scaffold

Influence of Substituents at the N1 Position on Overall Potency and Spectrum

Ofloxacin (B1677185) and its active L-isomer, levofloxacin (B1675101), possess a unique structural feature where the N1 position is part of a fused tricyclic benzoxazine (B1645224) ring system, forming a bridge to the C8 position. nih.govoup.combrieflands.com This configuration contributes to their broad-spectrum activity and improved pharmacokinetics compared to earlier agents. nih.gov While a simple hydrogen at N1 (or a fused ring as in ofloxacin) typically confers high activity against topoisomerase IV, the cyclopropyl (B3062369) group generally provides superior activity against DNA gyrase. oup.com

Table 1: Effect of N1 Substituents on Fluoroquinolone Activity

N1 Substituent Example Compound(s) General Effect on Activity
Ethyl Pefloxacin Found in earlier quinolones; moderate potency.
Cyclopropyl Ciprofloxacin (B1669076), Sparfloxacin Significantly increases potency and broadens spectrum, especially against Gram-negative bacteria. nih.govoup.comnih.gov
Fused Ring (with C8) Ofloxacin, Levofloxacin Creates a tricyclic structure, enhancing broad-spectrum activity and pharmacokinetics. nih.govoup.com

Essential Role of the C3 Carboxylic Acid and C4 Oxo Groups for Metal Chelation and Enzyme Interaction

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton is the foundational pharmacophore for the antibacterial action of this class of drugs. nih.gov The carboxylic acid group at the C3 position and the ketone (oxo) group at the C4 position are indispensable for activity. nih.govwhiterose.ac.ukslideshare.net These two functional groups act as a bidentate ligand, chelating divalent metal ions, most notably magnesium (Mg²⁺). nih.govmdpi.com This chelation is crucial for the formation of a stable ternary complex involving the fluoroquinolone molecule, the bacterial DNA, and the target enzyme (either DNA gyrase or topoisomerase IV). whiterose.ac.ukmdpi.com

This drug-enzyme-DNA complex prevents the re-ligation of cleaved DNA strands, leading to a cascade of events that culminates in bacterial cell death. ontosight.ai Any modification or removal of the C3-carboxylic acid or C4-oxo group results in a dramatic reduction or complete loss of antibacterial activity, underscoring their essential role in the mechanism of action. whiterose.ac.ukptfarm.pl

Significance of the C6 Fluorine Atom for Enhanced Antimicrobial Potency and Bacterial Cell Permeability

The introduction of a fluorine atom at the C6 position was a landmark development that transformed the quinolone class into the highly potent fluoroquinolones used today. nih.govencyclopedia.pub This single substitution can increase potency by 5- to 100-fold compared to non-fluorinated analogues. nih.gov The C6-fluorine atom enhances the drug's activity through multiple mechanisms. It is believed to increase the inhibition of the target DNA gyrase and significantly improves the drug's penetration through the bacterial cell membrane. nih.govacs.orgasm.org

This enhanced cell permeability allows the drug to reach its intracellular targets more efficiently, contributing to its broad-spectrum activity, particularly against Gram-negative bacteria. nih.govencyclopedia.pub The strong electron-withdrawing nature of fluorine also influences the electronic properties of the quinolone ring system, which may optimize binding interactions with the target enzymes. acs.org Consequently, nearly all clinically relevant modern quinolones are fluorinated at the C6 position. asm.org

Impact of C7 Substitutions (Piperazine Ring) on Antimicrobial Spectrum and Potency

The substituent at the C7 position is a primary modulator of a fluoroquinolone's antibacterial spectrum, potency, and pharmacokinetic profile. nih.govptfarm.plscielo.org.mx The introduction of a five- or six-membered nitrogen-containing heterocycle at this position, such as a piperazine (B1678402) or pyrrolidine (B122466) ring, is crucial for broad-spectrum activity. nih.govoup.com

Generally, a piperazine ring at C7, as seen in ciprofloxacin and norfloxacin (B1679917), confers potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. nih.govoup.comphiladelphia.edu.jo Conversely, substitutions with moieties like aminopyrrolidine tend to enhance activity against Gram-positive bacteria. oup.comphiladelphia.edu.jo The nature of the C7 substituent also affects the drug's ability to penetrate bacterial cells and can influence its susceptibility to bacterial efflux pumps, a common mechanism of resistance. philadelphia.edu.jonih.gov

4-n-propyl ofloxacin is a derivative of ofloxacin where the methyl group on the C4 nitrogen of the piperazine ring is replaced by an n-propyl group. ontosight.ai While extensive research on this specific molecule is limited, the activity of fluoroquinolones is known to be sensitive to substitutions at this position. Alkylation of the piperazine nitrogen can modulate activity against Gram-positive organisms and can also influence pharmacokinetic properties. nih.govnih.gov The addition of the n-propyl group increases the lipophilicity of the molecule compared to ofloxacin, which can affect cell penetration and target interaction.

The length and nature of the alkyl chain on the C4 nitrogen of the C7-piperazine ring can significantly impact antibacterial efficacy. While small alkyl groups are often tolerated or beneficial, increasing the chain length can have variable effects. Some studies on related fluoroquinolones have shown that as the size of the substituent group increases, the antibacterial activity may decrease. frontiersin.org This is potentially due to steric hindrance, which can impede the molecule's ability to pass through the cell membrane or bind effectively to its target site. frontiersin.org

For instance, research on a series of balofloxacin (B1667722) derivatives showed that antibacterial activity tended to decrease as the length of the N-acyl chain increased. frontiersin.org Other findings suggest that large substitutions, such as ethyl or larger groups, can reduce activity against both Gram-positive and Gram-negative bacteria compared to smaller groups like methyl. philadelphia.edu.jo Conversely, some studies have found that for certain classes of antimicrobial compounds, an optimal alkyl chain length exists, with activity diminishing for chains that are either too short (less than four carbons) or too long. researchgate.net This suggests that the n-propyl group in this compound may represent a balance between beneficial lipophilicity and potential negative steric effects.

Table 2: Illustrative SAR of C7 N-Alkyl Substitutions on Balofloxacin against MRSA

Compound (Balofloxacin Derivative) C7 N-Substituent MIC (µg/mL) vs. MRSA
Parent Compound -H 0.078
Derivative 2-e -Acetyl 0.0195
Derivative 3-e -Propionyl 0.039
Derivative 4-e -Butyryl 0.039

Data derived from a study on balofloxacin derivatives, illustrating the principle that modifying the piperazine substituent affects potency. frontiersin.org

The conformation of the C7 substituent is critical for optimal binding to the DNA-enzyme complex. The n-propyl group, being larger and more conformationally flexible than the methyl group of ofloxacin, can adopt various spatial arrangements. This flexibility could influence how the entire molecule fits into the binding pocket of DNA gyrase or topoisomerase IV.

Effects of Substitutions at the C8 Position on Topoisomerase Selectivity and Activity Profile

The substituent at the C8 position of the quinolone ring plays a critical role in defining the antibacterial spectrum and potency of the resulting compound. mdpi.com This position influences the molecule's steric configuration, affecting its access and binding to the enzyme-DNA complex. philadelphia.edu.jonih.gov Modifications at C8 have been shown to enhance activity against Gram-positive bacteria, anaerobic bacteria, and even fluoroquinolone-resistant strains. nih.govnih.gov

Methoxy (B1213986) (-OCH₃) Group: The introduction of a C8-methoxy group, as seen in compounds like moxifloxacin (B1663623) and gatifloxacin, is a highly beneficial modification. mdpi.com This substitution enhances activity against Gram-positive bacteria and anaerobes. nih.gov More significantly, the C8-methoxy group improves the compound's ability to inhibit drug-resistant gyrase mutants. nih.govresearchgate.net It has been observed to increase the lethal action of fluoroquinolones, particularly against resistant mutants, by stimulating the release of double-strand DNA breaks from the drug-enzyme-DNA complex. researchgate.net While it enhances lethality, the C8-methoxy group may not proportionally increase the bacteriostatic activity (inhibition of growth), suggesting it primarily affects the bactericidal mechanism. researchgate.netresearchgate.net This modification is considered optimal for improving potency and overcoming resistance. oup.com

Halogen (F, Cl) Substituents: Halogenation at the C8 position also profoundly impacts the activity profile.

A C8-chloro (Cl) group improves oral absorption and enhances activity against anaerobic bacteria. philadelphia.edu.jo This modification, found in compounds like besifloxacin, expands the spectrum to include greater activity against Gram-positive organisms. nih.gov

A C8-fluoro (F) group is associated with high potency, but in some cases, has been linked to photoreactivity. brieflands.com

Other Substituents: While methoxy and halogen groups are common, other modifications have been explored. Adding modestly sized groups like a methyl (-CH₃) group can markedly increase in vitro activity against Gram-positive bacteria. oup.compnas.org However, larger substitutions, such as ethyl groups, tend to reduce activity against both Gram-positive and Gram-negative bacteria. philadelphia.edu.jo The nature of the C8 substituent must be precisely tailored, as it can either enhance or diminish activity. oup.com

The effect of these C8 substitutions is often an enhancement of potency against both DNA gyrase and topoisomerase IV, rather than a shift in selectivity toward one enzyme over the other. For instance, delafloxacin, which has a C8-chloro substituent, targets both enzymes with equal affinity. mdpi.com

Table 1: Influence of C8 Substituents on the Fluoroquinolone Activity Profile

C8 Substituent Key Effects on Activity Profile Example Compound(s) Citations
-OCH₃ (Methoxy) Enhances potency against Gram-positive bacteria and anaerobes; increases lethal activity against resistant gyrase mutants. Moxifloxacin, Gatifloxacin mdpi.comnih.govnih.gov
-Cl (Chloro) Improves activity against anaerobes and Gram-positive bacteria; improves oral absorption. Besifloxacin, Delafloxacin philadelphia.edu.jonih.govmdpi.com
-F (Fluoro) Can enhance potency but may be associated with photoreactivity. Sparfloxacin brieflands.com
-Br (Bromo) Increases bacteriostatic action against first-step gyrase resistant mutants. N/A nih.gov
-CH₃ (Methyl) Markedly increases in vitro activity against Gram-positive bacteria. 8-methyl-moxifloxacin oup.compnas.org
-H (Hydrogen) Serves as a baseline; compounds with C8-H are often less potent against resistant strains than C8-substituted analogs. Ciprofloxacin pnas.org

Synergistic Effects of Multi-Point Structural Modifications on Biological Potency

The high potency and broad spectrum of modern fluoroquinolones are not the result of a single modification but rather the synergistic effect of combining optimal substituents at multiple positions on the quinolone scaffold. The strategic combination of groups at the N1, C6, C7, and C8 positions has led to compounds with significantly enhanced antibacterial activity. brieflands.comrjptonline.org

A foundational modification for second-generation and later fluoroquinolones was the introduction of a fluorine atom at the C6 position , which dramatically increased potency and penetration into bacterial cells, particularly Gram-negative bacteria. mdpi.comrjptonline.org This was often paired with a piperazine ring at C7 , which further improves the spectrum of activity. rjptonline.org

The next crucial enhancement came from the N1 position , where substituting the original ethyl group with a cyclopropyl group was found to increase antimicrobial activity by 4 to 32 times. nih.gov The N1-cyclopropyl group is now considered the most potent modification at this position and is a hallmark of many powerful fluoroquinolones like ciprofloxacin. nih.govoup.com

The true synergistic power becomes evident when these core modifications are combined with an optimized C8 substituent. For example:

Moxifloxacin combines an N1-cyclopropyl group, a C8-methoxy group, and a bulky bicyclic amine (diazabicycle) at the C7 position . This specific combination results in a potent agent with broad-spectrum activity against Gram-positive bacteria, atypical pathogens, anaerobes, and Mycobacterium tuberculosis. nih.gov

Sparfloxacin features an N1-cyclopropyl group, a C6-fluorine , a C7-piperazinyl ring, and a C8-fluorine . This combination of four key features results in exceptionally high activity against M. tuberculosis gyrase. nih.gov

Besifloxacin leverages a C8-chloro group in conjunction with a C7-(3-aminohexahydro-1H-azepine) ring to expand its activity against Gram-positive pathogens. nih.gov

Table 2: Synergistic Potency of Multi-Point Modified Fluoroquinolones

Compound N1-Substituent C6-Substituent C7-Substituent C8-Substituent Resulting Potency/Spectrum Highlights IC₅₀ against M. tb Gyrase (μg/mL) Citations
Ciprofloxacin Cyclopropyl Fluoro Piperazinyl H Broad-spectrum, iconic 2nd-gen agent. 4 nih.govnih.gov
Moxifloxacin Cyclopropyl Fluoro Diazabicyclononyl Methoxy Enhanced Gram-positive and anaerobic activity. 4 nih.govnih.gov
Gatifloxacin Cyclopropyl Fluoro Methylpiperazinyl Methoxy Enhanced Gram-positive activity. 3 researchgate.netnih.gov
Sparfloxacin Cyclopropyl Fluoro Dimethylpiperazinyl Fluoro High potency, especially against M. tuberculosis. 2-3 brieflands.comnih.gov
Besifloxacin Cyclopropyl Fluoro 3-Aminohexahydro-1H-azepinyl Chloro Expanded Gram-positive activity. N/A nih.gov
Levofloxacin (S)-Methyl (bridged to C8) Fluoro Methylpiperazinyl O-bridge to N1 Active (S)-enantiomer of ofloxacin. 5 nih.govnih.gov

Molecular Mechanisms of Antibiotic Resistance Relevant to Fluoroquinolones and 4 N Propyl Ofloxacin

Chromosomal Mutations in Drug Target Enzymes

The primary targets for fluoroquinolone antibiotics are two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Fluoroquinolones function by stabilizing the complex formed between these enzymes and DNA, leading to double-strand breaks and ultimately cell death. nih.gov Resistance arises from mutations in the genes that code for these enzymes, which reduces the binding affinity of the drug to the enzyme-DNA complex. nih.gov

DNA gyrase is a tetramer composed of two GyrA and two GyrB subunits, while topoisomerase IV consists of two ParC and two ParE subunits. nih.gov Mutations conferring resistance are most commonly found in specific "hot spots" within the genes gyrA, gyrB, parC, and parE, collectively known as the Quinolone Resistance-Determining Regions (QRDRs). plos.orgnih.govmdpi.com

The QRDR of GyrA, for instance, in E. coli is typically defined as the region between amino acids 67 and 106. plos.orgmdpi.com In many Gram-negative bacteria, mutations in gyrA are the primary cause of quinolone resistance. plos.org For Gram-positive bacteria, parC is often the initial target for mutations. plos.org High-level resistance usually necessitates the accumulation of mutations in both DNA gyrase and topoisomerase IV. nih.govnih.gov

Table 1: Key Genes and Subunits in Fluoroquinolone Resistance

Gene Enzyme Subunit Function in Resistance
gyrA DNA Gyrase GyrA Primary target for mutations in many Gram-negative bacteria. plos.org
gyrB DNA Gyrase GyrB Mutations contribute to resistance, often after gyrA mutations. mdpi.com
parC Topoisomerase IV ParC Primary target for mutations in many Gram-positive bacteria. plos.orgnih.gov

Specific amino acid substitutions within the QRDRs can dramatically reduce the efficacy of fluoroquinolones. Common mutations in GyrA include substitutions at serine 83 and aspartate 87 (using E. coli numbering). researchgate.net For example, a single mutation like Ser83Leu can lead to significant resistance, and a second mutation at Asp87Asn often results in high-level resistance to drugs such as ciprofloxacin (B1669076). researchgate.net Similarly, in the ParC subunit of S. aureus, mutations at serine 80 and glutamic acid 84 are frequently associated with resistance. nih.gov

While direct studies on 4-n-propyl ofloxacin (B1677185) are limited, the structural similarity to ofloxacin suggests that these same mutations would likely impact its binding and efficacy. The n-propyl group at the 4-position modifies the molecule's properties, but the core pharmacophore that interacts with the topoisomerase-DNA complex remains. Therefore, mutations that alter the conformation of the drug-binding pocket would sterically or electrostatically hinder the binding of 4-n-propyl ofloxacin, reducing its antibacterial activity. The precise impact would depend on how the n-propyl group influences the drug's fit within the mutated binding site. mdpi.comnih.gov

Efflux Pump Overexpression and Associated Resistance Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. mdpi.comnih.gov This mechanism lowers the intracellular concentration of the drug, preventing it from reaching its target in sufficient quantities to be effective. nih.gov Overexpression of these pumps is a major contributor to multidrug resistance (MDR). mdpi.commdpi.com Several families of efflux pumps are involved in fluoroquinolone resistance.

The Major Facilitator Superfamily (MFS) is one of the largest groups of membrane transporters. explorationpub.com In Staphylococcus aureus, the MFS pump NorA is a well-studied contributor to fluoroquinolone resistance. nih.govfrontiersin.org NorA is a chromosomally encoded pump that extrudes hydrophilic fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin. explorationpub.comfrontiersin.org Overexpression of norA, often due to mutations in regulatory genes, confers resistance to these drugs. nih.gov Other MFS pumps in S. aureus, such as NorB and NorC, also contribute to resistance, particularly against more hydrophobic fluoroquinolones. explorationpub.comresearchgate.net Given its structural relation to ofloxacin, this compound is a potential substrate for these MFS pumps.

The Resistance-Nodulation-Cell Division (RND) family is a predominant efflux system in Gram-negative bacteria and a major cause of intrinsic and acquired multidrug resistance. wikipedia.orgmdpi.comfrontiersin.org These pumps are typically part of a tripartite complex that spans the inner membrane, the periplasm, and the outer membrane, allowing for the direct expulsion of substrates from the cell. frontiersin.orgnih.gov Prominent examples include the AcrAB-TolC system in E. coli and the Mex systems in Pseudomonas aeruginosa. wikipedia.orgscispace.com RND pumps have a very broad substrate profile, which includes various classes of antibiotics, detergents, and dyes. wikipedia.orgnih.gov Fluoroquinolones are common substrates for these pumps, and their overexpression is a significant clinical challenge. mdpi.comyoutube.com

The Multi-Drug and Toxin Extrusion (MATE) family of transporters contributes to resistance by exporting toxic compounds, including some fluoroquinolones like levofloxacin (B1675101), in exchange for protons or sodium ions. nih.govnih.govmdpi.com MATE transporters are found in all domains of life and play a role in resistance in pathogenic bacteria. nih.govmdpi.com

The ATP-Binding Cassette (ABC) superfamily constitutes a large and diverse group of transporters that utilize the energy from ATP hydrolysis to move substrates across membranes. nih.gov While more commonly associated with nutrient uptake, some ABC transporters function as efflux pumps and can confer antibiotic resistance. nih.gov

Table 2: Major Efflux Pump Families in Fluoroquinolone Resistance

Family Energy Source Key Examples Typical Organisms
Major Facilitator Superfamily (MFS) Proton Motive Force NorA, NorB, NorC Gram-positive (e.g., S. aureus) nih.govexplorationpub.com
Resistance-Nodulation-Division (RND) Proton Motive Force AcrAB-TolC, MexAB-OprM Gram-negative (e.g., E. coli, P. aeruginosa) wikipedia.orgmdpi.com
Multi-Drug and Toxin Extrusion (MATE) Proton or Sodium Gradient NorM N. gonorrhoeae, E. coli nih.govnih.gov

Alterations in Bacterial Outer Membrane Permeability (e.g., Porin Downregulation)

The outer membrane of Gram-negative bacteria serves as a selective barrier, controlling the entry of substances, including antibiotics. nih.govnih.gov Hydrophilic fluoroquinolones primarily enter the bacterial cell through water-filled channels called porins. nih.govnumberanalytics.com Consequently, alterations in the expression or structure of these porins can significantly reduce antibiotic uptake, leading to resistance. numberanalytics.comstrategian.com

Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms

Initially, resistance to quinolones was thought to arise solely from chromosomal mutations. However, the discovery of plasmid-mediated quinolone resistance (PMQR) in 1998 revealed a mechanism for the horizontal transfer of resistance genes among bacteria. nih.govasm.org PMQR determinants are found on plasmids, which are mobile genetic elements that can be exchanged between different bacterial species. nih.gov These mechanisms typically confer low-level resistance, which, while not always clinically significant on its own, facilitates the selection of higher-level resistance mutations and complicates treatment. asm.orgnih.govresearchgate.net There are three main types of PMQR mechanisms: target protection, enzymatic modification, and active efflux. asm.orgnih.gov

Qnr Proteins (e.g., QnrA, QnrB, QnrS) and Topoisomerase Protection

The most widely studied PMQR mechanism involves the Qnr proteins. nih.gov These proteins, which include families such as QnrA, QnrB, and QnrS, belong to the pentapeptide repeat protein family. nih.govyums.ac.ir Qnr proteins protect the bacterial DNA gyrase and topoisomerase IV—the primary targets of fluoroquinolones—from the inhibitory action of these drugs. yums.ac.irnih.govnih.gov They are believed to bind to the topoisomerases, preventing the quinolone from stabilizing the enzyme-DNA cleavage complex, which is the drug's lethal mechanism of action. nih.govnih.govmdpi.com The protection afforded by Qnr proteins results in a modest increase in the minimum inhibitory concentration (MIC) of fluoroquinolones. nih.gov However, this low-level resistance provides a selective advantage, allowing bacteria to survive in the presence of the antibiotic and subsequently acquire additional, higher-level resistance mutations in the target enzymes themselves. nih.govnih.gov

Aminoglycoside Acetyltransferase (AAC(6')-Ib-cr) and Fluoroquinolone Modification

A second major PMQR mechanism is the enzymatic inactivation of fluoroquinolones by a variant of an aminoglycoside-modifying enzyme. nih.gov The aac(6')-Ib-cr gene encodes a bifunctional aminoglycoside acetyltransferase that not only acetylates aminoglycosides but also certain fluoroquinolones, such as ciprofloxacin and norfloxacin. nih.govasm.orgoup.com This modification occurs on the piperazinyl substituent of the fluoroquinolone, rendering the antibiotic inactive. nih.govasm.org The enzyme variant is characterized by two key amino acid substitutions (Trp102Arg and Asp179Tyr) that expand its substrate specificity to include fluoroquinolones. nih.govmdpi.com Like Qnr proteins, AAC(6')-Ib-cr provides low-level resistance but plays a significant role in the evolution of clinical resistance, especially when combined with chromosomal mutations. asm.orgoup.comresearchgate.net

Induction of the SOS Response and Increased Mutation Rates in the Presence of Quinolones

Fluoroquinolones exert their bactericidal effect by trapping DNA gyrase and topoisomerase IV on DNA, leading to double-strand DNA breaks. nih.govnih.gov This DNA damage triggers a complex bacterial stress response known as the SOS response. nih.govamegroups.org The SOS system involves the activation of more than 40 genes that collectively function to repair damaged DNA and restart stalled replication forks. amegroups.org

A critical consequence of SOS induction is an increase in the rate of mutagenesis. amegroups.orgnih.gov The response upregulates the expression of error-prone DNA polymerases (such as Pol II, Pol IV, and Pol V), which can replicate past DNA lesions but do so with low fidelity, introducing errors into the genome. amegroups.org This transient hypermutation state increases the likelihood that random mutations will arise in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes, which encode the drug's targets. amegroups.orgasm.org Therefore, by inducing the very mechanism that bacteria use to repair DNA damage, fluoroquinolones can inadvertently accelerate the evolution of their own resistance. nih.govasm.org

Cross-Resistance Patterns and the Emergence of Multi-Drug Resistant (MDR) Strains

The mechanisms that confer resistance to one fluoroquinolone often lead to reduced susceptibility to other drugs within the same class, a phenomenon known as cross-resistance. oup.comdocumentsdelivered.com For instance, a mutation in the gyrA gene that reduces the binding affinity of one fluoroquinolone will likely affect others as well. oup.com Similarly, broad-spectrum efflux pumps can expel multiple types of fluoroquinolones and even antibiotics from different classes. nih.govasm.org

The accumulation of multiple resistance mechanisms is a key driver in the development of multi-drug resistant (MDR) strains. oup.com A single bacterium can harbor mutations in its target enzymes, express efflux pumps at high levels, exhibit reduced outer membrane permeability, and carry plasmids with PMQR genes. nih.govnih.gov Such strains are particularly challenging to treat as they are resistant to multiple classes of antibiotics. oup.com The selection of chromosomal multiple-antibiotic-resistant (Mar) mutants by agents like tetracycline (B611298) or chloramphenicol (B1208) can also lead to cross-resistance to fluoroquinolones due to decreased drug accumulation. nih.govnih.gov The co-localization of PMQR genes with other resistance determinants on the same plasmids further facilitates the spread of multidrug resistance. nih.gov

Preclinical in Vitro Research and Biological Evaluation of 4 N Propyl Ofloxacin

Determination of Antimicrobial Spectrum and Potency

The antimicrobial activity of fluoroquinolones is well-documented, and derivatives of ofloxacin (B1677185) are expected to exhibit a broad spectrum of activity against various pathogens. drugbank.comfrontiersin.org The potency is typically determined through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Minimum Inhibitory Concentration (MIC) Determinations against a Panel of Clinically Relevant Gram-Positive, Gram-Negative, and Atypical Pathogens

Interactive Table: General MIC Values for Ofloxacin and Related Fluoroquinolones

Bacterial SpeciesOfloxacin MIC Range (µg/mL)Ciprofloxacin (B1669076) MIC Range (µg/mL)Levofloxacin (B1675101) MIC Range (µg/mL)
Escherichia coli0.12–0.39 tandfonline.com0.015–0.25 tandfonline.com0.06–0.25 tandfonline.com
Klebsiella pneumoniae0.12–1.0 tandfonline.com0.05–1.0 tandfonline.com0.1–0.5 tandfonline.com
Pseudomonas aeruginosa<2 nih.govNot SpecifiedNot Specified
Staphylococcus aureus (methicillin-susceptible)≤2 drugs.comNot SpecifiedNot Specified
Acinetobacter spp.More potent than norfloxacin (B1679917) nih.govNot SpecifiedNot Specified

Note: This table represents data for ofloxacin and other fluoroquinolones as a reference, not specific data for 4-n-Propyl ofloxacin.

Studies on other N-alkylated quinoline (B57606) analogues have shown MIC values ranging from 7-8 µM against Mycobacterium tuberculosis. researchgate.net It is plausible that this compound would exhibit a similar antimicrobial profile, though empirical testing is required for confirmation.

Minimum Bactericidal Concentration (MBC) Assessment

Specific MBC data for this compound were not found in the available literature. However, for the parent compound ofloxacin, it is often bactericidal at concentrations equal to or slightly greater than its inhibitory concentrations. drugs.com MBC assessments for other antimicrobials are typically performed in conjunction with MIC testing to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). arabjchem.org For example, studies on nanocarrier-ofloxacin combinations against S. aureus ATCC 25923 have reported MBC values. nih.gov

In Vitro Enzymatic Assays for DNA Gyrase and Topoisomerase IV Inhibition

4-Propyl ofloxacin, like other fluoroquinolones, is expected to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, leading to bacterial cell death. ontosight.ainih.gov Ofloxacin has a significantly higher affinity for bacterial DNA gyrase than for mammalian topoisomerases. drugbank.com The primary target of fluoroquinolones often differs between bacterial types, with DNA gyrase being the primary target in Gram-negative bacteria and topoisomerase IV being the preferential target in Gram-positive bacteria. mdpi.com The inhibitory activity is typically quantified by IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity. While specific IC50 values for this compound are not available, related compounds have been shown to inhibit these enzymes at low micromolar concentrations. researchgate.net

Time-Kill Kinetic Studies to Characterize Bactericidal Dynamics

Time-kill kinetic studies are crucial for understanding the pharmacodynamics of an antibiotic, illustrating the rate at which it kills bacteria. For the parent compound ofloxacin, studies against P. aeruginosa have shown that it can achieve bactericidal activity, particularly at concentrations of 4 times the MIC. nih.gov These studies typically involve exposing a bacterial culture to the antibiotic at various concentrations (e.g., 1x, 2x, and 4x MIC) and measuring the number of viable bacteria over time (e.g., at 0, 2, 4, 6, 8, and 24 hours). nih.gov Such analyses for this compound would be necessary to fully characterize its bactericidal properties. cleaninginstitute.orgajol.info

Studies on Bacterial Cell Permeability, Membrane Integrity, and Cell Wall Disruption

The ability of a fluoroquinolone to penetrate the bacterial cell is a critical first step in its mechanism of action. Studies on ofloxacin suggest that its passage through the bacterial membrane is favored in a pH range of 6-7.4 and can be influenced by interactions with divalent cations like Mg++ or Ca++. nih.gov Some antimicrobial agents exert their effects by disrupting the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. plos.org While specific studies on how this compound affects bacterial cell permeability and membrane integrity are not available, this is a key area for future investigation to fully understand its mechanism of action.

Assessment of Antibacterial Activity against Resistant Strains

The emergence of antibiotic-resistant bacteria is a major global health concern. nih.gov Fluoroquinolones can be active against bacteria resistant to other classes of antimicrobials. drugs.com However, resistance to fluoroquinolones can also develop, often through mutations in the genes encoding DNA gyrase and topoisomerase IV. nih.gov Some strains of Pseudomonas aeruginosa have been noted to develop resistance to ofloxacin relatively quickly during treatment. nih.gov The activity of novel derivatives like this compound against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), would be a critical component of its preclinical evaluation. researchgate.netnih.gov

Computational Drug Design and in Silico Studies of 4 N Propyl Ofloxacin

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of a biological target to design and identify potential inhibitors. mdpi.comresearchgate.net This approach is particularly effective in understanding the molecular interactions that govern ligand-protein recognition and binding affinity.

Molecular Docking Simulations with Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones, including 4-n-propyl ofloxacin (B1677185), exert their antibacterial effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. mdpi.commdpi.com These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. mdpi.commdpi.com Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its target protein. mdpi.comnih.gov

In the context of 4-n-propyl ofloxacin, molecular docking simulations are performed to predict its binding affinity and interaction patterns within the active sites of bacterial DNA gyrase and topoisomerase IV. mdpi.comglobalresearchonline.net The crystal structures of these enzymes, often obtained from the Protein Data Bank (PDB), serve as the foundation for these simulations. mdpi.comnih.gov The process involves preparing the protein structure by adding hydrogens and assigning appropriate charges, and preparing the ligand to generate its low-energy conformations. fortuneonline.org A grid box is then defined around the active site, specifically the quinolone resistance-determining region (QRDR), to guide the docking process. mdpi.comfortuneonline.org

The results of these simulations are typically evaluated based on a scoring function, which estimates the binding free energy of the ligand-protein complex. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.comnih.gov These studies help in understanding how modifications to the ofloxacin scaffold, such as the addition of a 4-n-propyl group, might influence its binding to the target enzymes. nih.gov

Table 1: Representative Molecular Docking Parameters for Fluoroquinolone Analogs

ParameterDescriptionTypical Value/Software
Target Proteins Bacterial DNA gyrase, Topoisomerase IVPDB IDs: 2XCS, 3FV5, 5IWM
Docking Software Predicts ligand conformation and binding affinityAutoDock, Glide, Gold
Scoring Function Estimates binding free energy (kcal/mol)Varies by software
Grid Box Defines the docking search space around the active siteCentered on QRDR residues
Ligand Preparation Generates 3D conformers and assigns chargesLigPrep, ChemDraw

Analysis of Ligand-Protein Interaction Profiles and Binding Modes

Following molecular docking, a detailed analysis of the ligand-protein interaction profile is crucial to understand the molecular basis of binding. fortuneonline.orgrsc.org This involves identifying and characterizing the non-covalent interactions between this compound and the amino acid residues within the active site of DNA gyrase and topoisomerase IV. rsc.org

Key interactions that stabilize the drug-target complex include:

Hydrogen Bonds: These are critical for the specificity and affinity of binding. The carboxylic acid and keto groups of the quinolone core are known to form hydrogen bonds with active site residues. globalresearchonline.netresearchgate.net

Hydrophobic Interactions: The aromatic rings and the n-propyl group of this compound can engage in hydrophobic interactions with nonpolar residues in the binding pocket. rsc.org

Pi-Pi Stacking: Interactions between the aromatic rings of the fluoroquinolone and aromatic amino acid residues like tyrosine and phenylalanine can further stabilize the complex. nih.gov

Metal Ion Coordination: A magnesium ion (Mg²⁺) is often present in the active site and plays a crucial role in mediating the interaction between the fluoroquinolone and the enzyme-DNA complex. nih.gov

By analyzing these interactions, researchers can gain insights into why certain modifications to the ofloxacin structure might enhance or diminish its antibacterial activity. rsc.orgfortunejournals.com For instance, the n-propyl group at the C-4 position could potentially form additional hydrophobic contacts, thereby improving the binding affinity.

Molecular Dynamics Simulations for Conformational Stability and Protein Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. rsc.orgfortunejournals.com MD simulations are used to assess the conformational stability of the this compound-enzyme complex and to further refine the understanding of the binding interactions. nih.govmdtutorials.com

Starting from the best-docked pose, the complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the movements of all atoms over a specific period, typically nanoseconds. rsc.orgnih.gov Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the protein and the ligand throughout the simulation. A stable RMSD suggests that the complex has reached equilibrium. rsc.org

Root Mean Square Fluctuation (RMSF): This helps to identify the flexibility of different regions of the protein.

Hydrogen Bond Analysis: The persistence of hydrogen bonds identified in docking can be tracked over the course of the simulation. mdtutorials.com

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy. fortuneonline.orgtandfonline.com

These simulations can confirm the stability of the binding mode predicted by docking and provide a more comprehensive picture of the dynamic interactions between this compound and its target enzymes. nih.gov

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is unknown or when researchers want to leverage the information from a set of known active and inactive molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biorxiv.orgmdpi.com For this compound analogs, a QSAR model could be developed to predict the antibacterial activity of new, unsynthesized derivatives.

The process of building a QSAR model involves:

Data Set Preparation: A diverse set of ofloxacin analogs with known antibacterial activities (e.g., Minimum Inhibitory Concentration - MIC values) is compiled. rsc.org

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) are calculated for each compound in the dataset. mdpi.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. biorxiv.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. mdpi.com

A validated QSAR model can then be used to predict the activity of novel this compound analogs, helping to prioritize the synthesis of the most promising candidates. nih.govresearchgate.net

Table 2: Key Components of a QSAR Study

ComponentDescriptionExample
Dependent Variable The biological activity being modeledpMIC (negative logarithm of MIC)
Independent Variables Molecular descriptors representing chemical structureLogP, Molecular Weight, Dipole Moment
Modeling Technique Statistical method used to build the modelMultiple Linear Regression, Partial Least Squares
Validation Metrics Assess the predictive power of the modelR², Q², r²_pred

Pharmacophore Modeling for Identification of Essential Structural Features

Pharmacophore modeling is a powerful LBDD technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. rsc.orgnih.gov A pharmacophore model for this compound and its analogs would highlight the key structural features required for antibacterial activity.

A pharmacophore model is typically generated by aligning a set of active molecules and identifying the common chemical features, such as:

Hydrogen bond acceptors and donors

Hydrophobic regions

Aromatic rings

Positively and negatively ionizable groups nih.gov

Once developed and validated, the pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. mdpi.comfrontiersin.org This approach can lead to the discovery of new chemical scaffolds with the desired antibacterial activity. nih.gov For this compound, a pharmacophore model would likely include features corresponding to the quinolone core, the carboxylic acid group, the keto group, and the n-propyl substituent, defining their spatial relationships. nih.gov

Virtual Screening Strategies for the Discovery of Novel Fluoroquinolone Scaffolds

Virtual screening (VS) has become an essential strategy in the quest for new antibacterial agents, particularly for discovering novel scaffolds that can overcome the challenge of fluoroquinolone resistance. asm.org This computational technique involves the screening of large libraries of chemical compounds to identify molecules that are likely to bind to a drug target, such as bacterial DNA gyrase or topoisomerase IV, the primary targets of fluoroquinolones. nih.gov The goal is to prioritize a smaller, more manageable number of candidates for experimental testing, which is more rapid and cost-effective than traditional high-throughput screening (HTS). asm.orgnih.gov

Structure-based virtual screening is a prominent approach that relies on the three-dimensional structure of the target protein. nih.gov Using molecular docking programs, compounds from databases containing hundreds of thousands of small molecules are computationally fitted into the binding site of the target. nih.govufl.edu These programs use scoring functions to estimate the binding affinity and rank the compounds. nih.gov This method has been successfully used to identify novel, drug-like small molecules that target sites on DNA gyrase distinct from those targeted by existing quinolones. nih.govufl.edu For instance, a study involving the screening of approximately 140,000 small molecules against two sites on E. coli DNA gyrase identified several compounds that inhibited the enzyme's supercoiling activity. nih.govufl.edu These newly identified inhibitors were structurally unrelated to known gyrase inhibitors, presenting potential scaffolds for developing drugs effective against fluoroquinolone-resistant bacteria. nih.gov

Another key strategy is ligand-based virtual screening, which is employed when the 3D structure of the target is unknown. nih.gov This approach uses the information from known active ligands to identify new ones. Pharmacophore modeling is a common ligand-based method where a 3D model is generated based on the essential steric and electronic features of known active molecules. nih.gov This pharmacophore model is then used as a template to search for new compounds in a database. A study successfully developed a pharmacophore model based on 27 structurally diverse compounds, which was then used to screen a database of 250,000 compounds to identify potential new topoisomerase II inhibitors. nih.gov The robustness of this model was demonstrated by the synthesis and testing of ten compounds, three of which showed good minimum inhibitory concentration (MIC) values. nih.gov

Table 1: Comparison of Virtual Screening Approaches for Fluoroquinolone Discovery

Screening Approach Basis Key Techniques Advantages Example Application
Structure-Based 3D structure of the target protein (e.g., DNA gyrase) Molecular Docking Enables discovery of novel scaffolds binding to different sites, potentially overcoming resistance. nih.govufl.edu Screening of 140,000 compounds against E. coli DNA gyrase to find inhibitors for fluoroquinolone-resistant strains. nih.govufl.edu
Ligand-Based Information from known active compounds Pharmacophore Modeling, QSAR Useful when target structure is unknown; identifies molecules with similar active properties. nih.gov Development of a pharmacophore model from known inhibitors to screen for new antituberculosis compounds. nih.gov
Hybrid Approaches Combination of ligand and structure-based methods Integrated Pharmacophore Modeling and Docking Increases the reliability and accuracy of hit identification by cross-validating results. nih.gov Using a validated pharmacophore as a filter before performing molecular docking into the DNA gyrase active site. nih.gov

The effectiveness of virtual screening is significantly higher than random screening, with hit rates that are substantially greater. asm.org These computational strategies are crucial for identifying diverse chemical scaffolds that can be optimized into the next generation of antibacterial agents. nih.govufl.edu

De Novo Drug Design Principles Applied to Fluoroquinolone Derivatives

De novo drug design is a computational strategy focused on creating entirely new molecules with desired biological activities, rather than screening existing compound libraries. researchgate.net This approach is particularly valuable for developing novel fluoroquinolone derivatives that can circumvent existing resistance mechanisms. researchgate.netresearchgate.net The process involves building a molecule fragment by fragment or atom by atom directly within the binding site of a target protein, such as DNA gyrase. researchgate.net

The core principle of de novo design is to construct ligands that are perfectly complementary to the target's binding pocket in both shape and chemical properties. researchgate.net Programs like SPROUT utilize a fragment-based approach, where small molecular pieces are placed in key interaction points within the binding site (e.g., hydrogen-bonding hotspots) and then linked together to form a coherent molecule. researchgate.net A recent study used this method to design novel inhibitors targeting a newly discovered allosteric site on S. aureus DNA gyrase, which is distinct from the binding site of fluoroquinolones. researchgate.net By focusing on key hydrogen-bonding interactions within this allosteric pocket, researchers designed and synthesized a series of novel biphenyl-based inhibitors that showed low micromolar inhibitory activity against E. coli DNA gyrase. researchgate.net This demonstrates the potential of de novo design to generate compounds that act via different mechanisms, offering a promising strategy to combat resistance. researchgate.net

Another key aspect of de novo design is the iterative process of design, synthesis, and biological evaluation. researchgate.netnih.gov Computational tools can generate a vast number of potential structures, which are then scored and ranked based on predicted binding affinity, synthetic feasibility, and drug-like properties. researchgate.net In an in silico study focused on Gram-negative pathogens, nine novel fluoroquinolone derivatives were designed using a de novo approach. mdpi.com Subsequent molecular docking and dynamics simulations showed that some of these newly designed molecules had a strong affinity for the DNA gyrase active site, interacting with key residues in the quinolone resistance-determining region (QRDR). mdpi.com Such findings suggest these molecules could effectively block DNA replication and serve as potent antibacterial agents. mdpi.com

Application of Machine Learning and Artificial Intelligence in Fluoroquinolone Drug Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by analyzing vast and complex datasets to predict molecular activity, identify novel candidates, and enhance safety monitoring. researchgate.netacs.org In the context of fluoroquinolones, these advanced computational methods are being applied to accelerate the discovery of new antibiotics and to better understand and predict resistance. technologynetworks.comnih.gov

One major application of ML is in predicting the antibacterial activity of molecules. nih.gov Deep learning models, a subset of AI, can be trained on large datasets of known molecules and their corresponding biological activities to learn the structural features associated with growth inhibition. nih.govamr-action.au In a landmark study, a deep neural network was trained to identify molecules with antibacterial properties, leading to the discovery of Halicin, a compound structurally different from known antibiotics with broad-spectrum activity. nih.gov Such models can screen millions of molecules virtually, significantly expanding the search for new antibiotic classes. amr-action.au Researchers have also investigated the ability of ML models to generalize and predict the activity of chemotypes not present in their training data, a process known as "scaffold hopping." buckingham.ac.uk Studies have shown that certain ML methods can successfully predict the activity of fluoroquinolones even when all examples of this chemical class are removed from the training set, highlighting their potential for discovering truly novel scaffolds. buckingham.ac.uk

Table 2: Applications of AI/ML in Fluoroquinolone Research

Application Area AI/ML Technique Objective Key Findings Reference
Novel Antibiotic Discovery Deep Neural Networks Predict antibacterial activity and identify novel scaffolds. Discovery of Halicin; demonstrated ability to screen millions of compounds. nih.gov
Scaffold Hopping Random Matrix Theory (RMT), MADS Generalize from training data to predict activity of unknown chemotypes. RMT and MADS successfully predicted fluoroquinolone activity without prior examples in the training set. buckingham.ac.uk
Resistance Prediction Machine Learning Models Predict fluoroquinolone resistance in TB patients from clinical data. Models using demographic and clinical factors reliably predicted resistance, enabling faster care optimization. technologynetworks.com
Pharmacovigilance Natural Language Processing (NLP), Predictive Modeling Analyze clinical records to identify adverse drug reactions and high-risk profiles. Uncovered hidden cardiovascular risks associated with certain fluoroquinolones. researchgate.netmedrxiv.org
Signal Detection Tree-based ML (Random Forest, Bagging) Identify new adverse event signals from reporting system databases. ML methods detected novel adverse event signals for ofloxacin and other fluoroquinolones not found by traditional analyses. nih.gov

Computational Approaches for Enantiomer Separation and Chiral Recognition of Ofloxacin Derivatives

Ofloxacin is a chiral molecule that exists as two enantiomers, the S-(-)-enantiomer (levofloxacin) and the R-(+)-enantiomer. nih.gov The antibacterial activity resides almost entirely in the levofloxacin (B1675101) enantiomer, making the separation and analysis of these enantiomers critical. Computational methods play a significant role in understanding and optimizing the chiral separation process, particularly in techniques like capillary electrophoresis (CE). acs.orgresearchgate.net

Molecular modeling and docking simulations are used to investigate the mechanisms of chiral recognition between ofloxacin enantiomers and chiral selectors, such as cyclodextrins. researchgate.netnih.gov These computational studies can elucidate the specific interactions—like hydrogen bonding and inclusion complex formation—that lead to the separation of the enantiomers. researchgate.netacs.org By simulating the host-guest complexes, researchers can predict which chiral selector will be most effective and rationalize the observed separation behavior. For instance, computational studies using semi-empirical methods and molecular dynamics simulations have been used to investigate the inclusion complexes of ofloxacin enantiomers with hydroxypropyl-β-cyclodextrin. researchgate.net These calculations help to understand the different migration times of the enantiomers in an electrophoretic system by revealing differences in the stability and structure of the diastereomeric complexes formed. nih.govresearchgate.net

Computational approaches also help in designing and selecting the optimal conditions for separation. nih.gov Density functional theory (DFT) calculations have been used to study the resolution mechanism of racemic ofloxacin with tartaric acid derivatives. acs.org These calculations demonstrated that the formation of diastereomeric cocrystal pairs is driven by hydrogen bonding, providing a theoretical basis for this green and efficient separation method. acs.org The synergy between experimental separation techniques and computational modeling provides a powerful toolkit for developing robust methods for the chiral analysis of ofloxacin and its derivatives. utm.my

Table 3: Computational Methods in Chiral Separation of Ofloxacin

Computational Method Application Purpose Key Insights
Molecular Docking Simulating host-guest interactions To investigate the binding mode and energy between ofloxacin enantiomers and chiral selectors (e.g., cyclodextrins). Elucidates the structural basis for chiral recognition and predicts the stability of diastereomeric complexes. researchgate.net
Molecular Dynamics (MD) Simulations Modeling the dynamic behavior of complexes To understand the stability and conformational changes of the host-guest complexes over time in a solvent. Provides insights into the dynamic nature of chiral recognition and the influence of the solvent. acs.org
Quantum Mechanics (QM/MM) Calculating interaction energies To accurately determine the binding energies and forces (e.g., hydrogen bonds) within the complex. Offers a more precise understanding of the interactions driving enantioselective binding. acs.org
Density Functional Theory (DFT) Studying resolution mechanisms To analyze the electronic structure and energetics of cocrystal formation. Demonstrated that hydrogen bonding is the key interaction in the cocrystallization of ofloxacin with tartaric acid derivatives. acs.org

Advanced Analytical Methodologies for 4 N Propyl Ofloxacin Research

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone of chemical analysis, providing fundamental insights into the molecular structure, functional groups, and electronic properties of a compound. For a molecule like 4-n-Propyl ofloxacin (B1677185), a combination of techniques is used to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H-NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms in a molecule. For the parent compound, ofloxacin, characteristic signals include aromatic resonances (δ 6.0-8.5 ppm), oxazine (B8389632) ring protons (δ 4.0-5.0 ppm), and piperazine (B1678402) ring protons (δ 2.5-4.0 ppm). researchgate.netresearchgate.netresearchgate.net The introduction of the n-propyl group at the N-4 position of the piperazine ring in 4-n-Propyl ofloxacin would introduce new, distinct signals: a triplet for the terminal methyl (-CH₃) group, a multiplet (sextet) for the central methylene (B1212753) (-CH₂-) group, and another triplet for the methylene group attached to the nitrogen atom (-N-CH₂-). These new signals would provide unequivocal evidence of the propyl substitution.

¹³C-NMR (Carbon NMR): This method provides information on the carbon skeleton of the molecule. Complete assignment of the carbon signals for ofloxacin has been achieved through various NMR techniques. jlu.edu.cn For this compound, the ¹³C-NMR spectrum would be expected to show three additional signals in the aliphatic region, corresponding to the three distinct carbon atoms of the n-propyl chain. The chemical shifts of the piperazine ring carbons adjacent to the substitution site would also be altered compared to the parent ofloxacin.

2D-NMR: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals. researchgate.netresearchgate.netjlu.edu.cn HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds). These experiments would be essential to confirm the exact point of attachment of the n-propyl group to the N-4 position of the piperazine ring by identifying correlations between the propyl protons and the piperazine carbons.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for the n-Propyl Group in this compound

GroupTechniquePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-N-CH₂-CH₂-CH₃¹H-NMR~2.4 - 2.8Triplet (t)
-N-CH₂-CH₂-CH₃¹H-NMR~1.5 - 1.8Sextet
-N-CH₂-CH₂-CH₃¹H-NMR~0.9 - 1.1Triplet (t)
-N-C H₂-¹³C-NMR~50 - 55N/A
-CH₂-C H₂-¹³C-NMR~18 - 22N/A
-C H₃¹³C-NMR~10 - 13N/A

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

MS: Standard mass spectrometry, often coupled with liquid chromatography (LC-MS), can confirm the molecular weight of a synthesized compound. researchgate.netjbclinpharm.org Ofloxacin typically shows a protonated molecular ion [M+H]⁺ at m/z 362.15. researchgate.net The addition of an n-propyl group (C₃H₇) to ofloxacin would increase the molecular weight by 43.09 amu. Therefore, this compound would be expected to exhibit a protonated molecular ion [M+H]⁺ at approximately m/z 405.24.

HRMS: High-Resolution Mass Spectrometry (e.g., Orbitrap or TOF analyzers) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.govmdpi.com This is critical for confirming the molecular formula of a new compound like this compound and distinguishing it from other potential isomers or impurities with the same nominal mass. Analysis of the fragmentation pattern in MS/MS experiments can further confirm the structure by showing the loss of the propyl group or characteristic fragments of the fluoroquinolone core.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. The FTIR spectrum of ofloxacin shows characteristic absorption bands for various functional groups, including the carboxylic acid O-H stretch (around 3500-3000 cm⁻¹), the C=O stretch of the carboxylic acid (1750-1700 cm⁻¹), the keto C=O stretch (1650-1600 cm⁻¹), and C-F vibrations. chemistryjournal.initmedicalteam.plresearchgate.net The spectrum of this compound would retain these key bands but would also feature additional C-H stretching and bending vibrations in the aliphatic region (around 2960-2850 cm⁻¹ and 1470-1370 cm⁻¹) corresponding to the n-propyl group.

Table 2: Key FTIR Absorption Bands for Ofloxacin and Predicted Changes for this compound

Functional GroupOfloxacin Wavenumber (cm⁻¹)Expected in this compound?Notes
Carboxylic Acid O-H Stretch~3050YesBroad band, also contains N-H stretch. itmedicalteam.pl
Aliphatic C-H Stretch (Propyl)N/AYesExpected around 2960-2850 cm⁻¹.
Carboxylic Acid C=O Stretch~1720YesCharacteristic strong absorption. chemistryjournal.initmedicalteam.pl
Quinolone Keto C=O Stretch~1620YesAlso associated with N-H bending. itmedicalteam.pl
Aromatic C=C Stretch~1550YesIndicates the aromatic ring system. chemistryjournal.in
C-O Stretch~1300-1250YesFrom oxazine ring and carboxylic acid. nih.gov
C-F Stretch~1100-1000YesIndicates the fluorine substituent. nih.gov

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The spectrum is useful for quantifying compounds and provides information about conjugated systems. Ofloxacin, dissolved in acidic or basic media, exhibits characteristic absorption maxima (λmax). In 0.1 M HCl, the λmax is typically observed around 293-294 nm. scielo.brprimescholars.comasianpubs.org In 0.1 M NaOH, the λmax is found at approximately 287 nm. scielo.br Since the n-propyl substitution on the piperazine ring does not significantly alter the core chromophore (the conjugated quinolone system), the UV-Vis spectrum of this compound is expected to be very similar to that of ofloxacin, with nearly identical λmax values. This technique is therefore more suitable for quantification than for primary structural identification of the propyl derivative.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It detects changes in the polarizability of a molecule's electron cloud during vibration. For ofloxacin, prominent Raman shifts have been observed for the C-F symmetric stretching vibration (~797 cm⁻¹), the symmetric stretching of the O-C-O group of the carboxylic acid (~1420 cm⁻¹), and vibrations of the pyridone moiety (~1650 cm⁻¹). researchgate.netsphinxsai.com Similar to FTIR, the Raman spectrum of this compound would be dominated by the signals from the parent fluoroquinolone core, with the addition of weaker signals corresponding to the vibrations of the n-propyl chain.

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is essential for separating the target compound from starting materials, by-products, and impurities, as well as for quantifying the compound in various matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of ofloxacin and its related compounds. nih.govnih.gov

Separation: Reversed-phase HPLC (RP-HPLC) is the standard method, typically employing a C18 stationary phase. nih.govresearchgate.net The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The separation is based on polarity. Ofloxacin is a relatively polar molecule. The addition of the n-propyl group to create this compound significantly increases its lipophilicity (hydrophobicity). Consequently, in a standard RP-HPLC system, this compound would be more strongly retained by the nonpolar stationary phase and would therefore have a longer retention time than ofloxacin.

Identification: In an HPLC system, a compound is initially identified by its characteristic retention time under specific chromatographic conditions. However, for unambiguous identification, HPLC is coupled with a detector that provides structural information, most commonly a UV-Vis detector set to the compound's λmax (~294 nm) or a mass spectrometer (LC-MS). researchgate.netnih.gov

Quantification: For quantification, a calibration curve is constructed by analyzing known concentrations of a pure reference standard of this compound. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. HPLC methods are validated for parameters such as linearity, accuracy, precision, and sensitivity (limit of detection and quantification) to ensure reliable results. nih.govnih.gov

Other relevant techniques include Ultra-High-Performance Liquid Chromatography (UHPLC), which offers faster analysis times and higher resolution, and capillary electrophoresis, which separates compounds based on their charge-to-size ratio. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like this compound. ijpca.org It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. rroij.com Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic mixture, is the most common mode used for fluoroquinolones due to its versatility and applicability to a wide range of polar and non-polar compounds. vcu.edu

In the analysis of this compound, RP-HPLC would be used to determine purity, quantify the active ingredient, and identify any degradation products or synthesis-related impurities. The selection of the column (typically C8 or C18), mobile phase composition (often a mixture of acetonitrile or methanol and a buffered aqueous solution), flow rate, and detection wavelength are critical parameters that are optimized to achieve the desired separation. vcu.eduresearchgate.net UV detection is commonly employed for fluoroquinolones, with the detection wavelength set at their absorption maximum to ensure high sensitivity. researchgate.net

Table 1: Representative RP-HPLC Parameters for Fluoroquinolone Analysis Note: These parameters, based on methods for related fluoroquinolones, would be optimized for the specific analysis of this compound.

ParameterTypical Conditions
Stationary Phase C18 or C8 silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (often with pH-adjusting additives like formic acid or triethylamine)
Elution Mode Isocratic or Gradient
Flow Rate 0.6 - 1.0 mL/min
Detection UV Spectrophotometry at ~280-304 nm
Internal Standard Another fluoroquinolone (e.g., Ornidazole) or a structurally related compound

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful hybrid technique provides not only retention time data from the chromatography but also molecular weight and structural information from the mass spectrometer. nih.govresearch-nexus.net LC-MS/MS is particularly valuable for the determination of low-level impurities and for the analysis of the compound in complex biological matrices. researchgate.net

The analysis of this compound by LC-MS/MS would involve chromatographic separation followed by ionization of the molecule, typically using electrospray ionization (ESI). nih.gov The resulting ions are then separated by a mass analyzer. In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected, providing a highly specific analytical signature for the compound. nih.govresearchgate.net

Table 2: Typical LC-MS/MS Method Parameters for Ofloxacin Analysis Note: These conditions for the parent compound ofloxacin would serve as a starting point for developing a validated method for this compound.

ParameterTypical Conditions
Chromatography UPLC/HPLC with a C18 column
Mobile Phase Acetonitrile and water with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Triple Quadrupole
Scan Type Multiple Reaction Monitoring (MRM)
Concentration Range 0.078 - 20 µg/mL in plasma nih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and quantification capabilities. jpbs.innih.gov It is a flexible and cost-effective method suitable for the quality control of pharmaceuticals. nih.gov For this compound, HPTLC can be used for identification, purity testing, and stability studies.

The method involves spotting the sample on a high-performance plate coated with a stationary phase (e.g., silica gel 60 F254). researchgate.net The plate is then developed in a chamber with a suitable mobile phase. The separated components are visualized under UV light and quantified using a densitometer. HPTLC allows for the parallel analysis of multiple samples, making it a high-throughput screening tool. jpbs.in

Table 3: Example HPTLC Method for Ofloxacin Combination Dosage Form Note: This method illustrates the applicability of HPTLC for analyzing fluoroquinolones like this compound.

ParameterConditions
Stationary Phase Precoated silica gel 60GF254 aluminum plates
Mobile Phase n-butanol : ethanol (B145695) : ammonia (B1221849) (5:5:4 %v/v/v) researchgate.net
Detection Wavelength 295 nm researchgate.netjocpr.com
Retention Factor (Rf) Varies based on compound and mobile phase composition

Capillary Electrophoresis (CE) for Enantiomeric Purity and Separation

Ofloxacin is a chiral compound, existing as a racemic mixture of two enantiomers: the S-(-)-form (levofloxacin) and the R-(+)-form (dextrofloxacin). Since the enantiomers of a chiral drug can exhibit different pharmacological activities and toxicities, methods for their separation and the determination of enantiomeric purity are essential. mdpi.com Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency and versatility. researchgate.net

For this compound, which is also a chiral molecule, CE would be the method of choice for assessing its enantiomeric purity. The separation is achieved by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins and their derivatives are commonly used chiral selectors for separating fluoroquinolone enantiomers. mdpi.com The differential interaction between the enantiomers and the chiral selector leads to different migration times, allowing for their separation and quantification. nih.govwiley.com

Table 4: Capillary Electrophoresis Conditions for Ofloxacin Enantiomer Separation Note: Similar principles and chiral selectors would be applied to the enantioseparation of this compound.

ParameterTypical Conditions
Technique Capillary Zone Electrophoresis (CZE)
Chiral Selector (CS) Deoxyribonucleic acid oligonucleotides nih.gov, Vancomycin mdpi.com
Background Electrolyte (BGE) 100 mM acetate (B1210297) buffer (pH 4.0) mdpi.com
Voltage Optimized for best resolution
Detection UV or Fluorescence Detection
Resolution A resolution higher than 1.5 is typically desired nih.gov

Solid-State Characterization Techniques

The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, and bioavailability. Therefore, characterizing the solid form of this compound is a critical step in its development.

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray Diffraction (XRD), particularly X-ray Powder Diffraction (XRPD), is a primary technique for the solid-state characterization of crystalline materials. bibliotekanauki.plusp.org It is used to identify the crystal structure and detect polymorphism—the ability of a compound to exist in more than one crystalline form. rigaku.comresearchgate.net Different polymorphs of an API can have different physical properties, making polymorphism control essential in the pharmaceutical industry. bibliotekanauki.pl

An XRPD analysis of this compound would produce a diffraction pattern unique to its specific crystalline form. The pattern, which plots diffraction intensity against the diffraction angle (2θ), serves as a fingerprint for the crystal structure. nih.gov This allows for the identification of the compound and the differentiation between various polymorphic or pseudopolymorphic forms. rigaku.com

Table 5: Information Obtained from X-ray Powder Diffraction (XRPD) Analysis

ParameterSignificance in this compound Research
Peak Positions (2θ) Characteristic of the crystal lattice; used for phase identification and polymorphism screening.
Peak Intensities Related to the arrangement of atoms in the crystal structure; used for identification.
Peak Shapes/Widths Provides information on crystallite size and lattice strain.
Amorphous Content A lack of sharp peaks indicates an amorphous solid, which has different properties than a crystalline one.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is an imaging technique used to obtain high-resolution images of a sample's surface topography. mdpi.comnih.gov In pharmaceutical research, SEM is used to analyze the morphology (i.e., size, shape, and surface texture) of API particles and formulated drug products. researchgate.netnih.gov

For this compound, SEM analysis would provide detailed visual information about its crystalline habit. The particle size and shape can influence bulk properties such as flowability and compaction, which are important for tablet manufacturing. Surface characteristics can affect dissolution rates. Therefore, SEM is a valuable tool for understanding and controlling the physical properties of the solid drug substance. researchgate.net

Table 6: Morphological Parameters Analyzed by Scanning Electron Microscopy (SEM)

ParameterDescriptionRelevance to this compound
Particle Size Distribution The range and distribution of particle sizes in the sample.Affects dissolution rate and bioavailability.
Particle Shape/Habit The external shape of the individual crystals (e.g., needles, plates, prisms).Influences powder flow, packing, and processing.
Surface Texture The smoothness or roughness of the particle surfaces.Can impact surface area and dissolution.
Aggregation The extent to which particles clump together.Affects powder uniformity and flow properties.

Development and Validation of Analytical Methods for Research Purity and Quantification

The rigorous assessment of purity and the precise quantification of this compound in research settings are paramount for ensuring the reliability and reproducibility of scientific investigations. To this end, the development and validation of robust analytical methods are critical. High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and versatile technique for these purposes, offering high resolution, sensitivity, and specificity. This section details the methodologies employed in the development and validation of an HPLC method for this compound, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).

The primary objective is to establish a method that can accurately determine the purity of this compound and quantify it in the presence of potential impurities or in various research matrices. The validation process ensures that the analytical method is suitable for its intended purpose.

A reversed-phase HPLC (RP-HPLC) method is typically developed for the analysis of fluoroquinolone analogues like this compound. The separation is generally achieved on a C18 column, which is a non-polar stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a good separation of the main compound from any impurities.

Chromatographic Conditions

A typical set of chromatographic conditions for the analysis of this compound would be as follows. It is important to note that these conditions are a starting point and may require optimization based on the specific instrumentation and column used.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Triethylamine in water (pH adjusted to 3.5) (gradient elution)
Flow Rate 1.0 mL/min
Detection Wavelength 294 nm
Injection Volume 20 µL
Column Temperature 30 °C

These conditions are based on methods developed for ofloxacin and related compounds, providing a strong basis for their application to this compound. researchgate.net

Method Validation

The developed HPLC method must be validated to ensure its reliability, accuracy, and precision. The validation is performed according to ICH Q2(R1) guidelines and includes the following parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions of this compound at different concentrations are prepared and analyzed. The peak area is then plotted against the concentration, and the correlation coefficient (r²) is calculated.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of this compound is added to a placebo or a blank matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Typical Validation Results

The following table summarizes the expected validation results for a developed HPLC method for this compound, based on data from similar compounds. tsijournals.comderpharmachemica.comhakon-art.com

Validation ParameterAcceptance CriteriaTypical Result
Linearity (Correlation Coefficient) r² ≥ 0.9990.9995
Range -5 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
* Repeatability (Intra-day)RSD ≤ 2.0%< 1.0%
* Intermediate (Inter-day)RSD ≤ 2.0%< 1.5%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL
Robustness No significant change in resultsThe method is robust for minor changes in flow rate, mobile phase composition, and pH.

These validation parameters confirm that the developed analytical method is suitable for its intended purpose of determining the purity and quantifying this compound in a research setting. The high correlation coefficient indicates excellent linearity, and the recovery values demonstrate the accuracy of the method. The low RSD values for precision studies show that the method is repeatable and reproducible. The low LOD and LOQ values indicate good sensitivity of the method.

In addition to HPLC, other analytical techniques can be employed for the characterization and quantification of this compound. nih.govijprajournal.com These include:

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides structural information and can be used for the identification of impurities and degradation products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the compound and its related substances. nih.gov

UV-Visible Spectrophotometry: A simpler and more cost-effective method for the quantification of this compound, although it is less specific than HPLC. scielo.br

The choice of analytical method will depend on the specific requirements of the research, such as the need for high throughput, sensitivity, or structural information. However, a validated HPLC method remains the gold standard for purity assessment and quantification of this compound in most research applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.